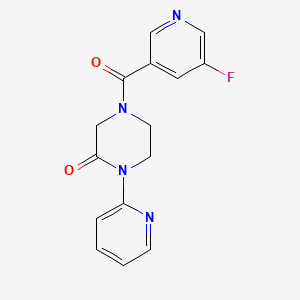
4-(5-Fluoronicotinoyl)-1-(pyridin-2-yl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Fluoronicotinoyl)-1-(pyridin-2-yl)piperazin-2-one is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is also known as FNPP and has been found to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of FNPP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. FNPP has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
FNPP has also been found to bind to the sigma-1 receptor, which is involved in several physiological processes such as pain perception, memory formation, and cell survival. Binding to this receptor can lead to neuroprotective effects and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
FNPP has been found to have several biochemical and physiological effects. In addition to its neuroprotective and anti-cancer properties, FNPP has been shown to have antioxidant and anti-inflammatory effects. These effects can help to reduce oxidative stress and inflammation in the body, which are associated with several diseases.
实验室实验的优点和局限性
One advantage of using FNPP in lab experiments is its solubility in organic solvents such as DMSO and DMF. This solubility allows for easy preparation of solutions for experiments. Another advantage of using FNPP is its potential therapeutic applications in several areas of scientific research.
One limitation of using FNPP in lab experiments is its limited availability. FNPP is not commercially available and must be synthesized in the lab. Another limitation is the lack of understanding of its mechanism of action, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on FNPP. One area of research is to further investigate its potential as a therapeutic agent for neurological disorders and cancer. This research could involve studying its effects in animal models and conducting clinical trials in humans.
Another future direction is to study the mechanism of action of FNPP in more detail. This research could involve identifying the specific enzymes and receptors that are inhibited by FNPP and studying the downstream effects of this inhibition.
Conclusion:
4-(5-Fluoronicotinoyl)-1-(pyridin-2-yl)piperazin-2-one is a chemical compound that has potential therapeutic applications in several areas of scientific research. Its neuroprotective and anti-cancer properties make it an attractive candidate for further study. While there are limitations to using FNPP in lab experiments, its potential benefits make it a promising area of research for the future.
合成方法
The synthesis of 4-(5-Fluoronicotinoyl)-1-(pyridin-2-yl)piperazin-2-one involves the reaction of 5-fluoronicotinoyl chloride with 1-(pyridin-2-yl)piperazine in the presence of a base. This reaction produces FNPP as a white solid that is soluble in organic solvents such as DMSO and DMF.
科学研究应用
FNPP has been found to have potential therapeutic applications in several areas of scientific research. One of the primary applications of FNPP is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. FNPP has been found to have neuroprotective properties and can inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
FNPP has also been studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of several different types of cancer cells, including breast cancer, lung cancer, and prostate cancer. FNPP has been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
4-(5-fluoropyridine-3-carbonyl)-1-pyridin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c16-12-7-11(8-17-9-12)15(22)19-5-6-20(14(21)10-19)13-3-1-2-4-18-13/h1-4,7-9H,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWPPRLNBOHQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC(=CN=C2)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2856236.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acrylamide](/img/structure/B2856240.png)
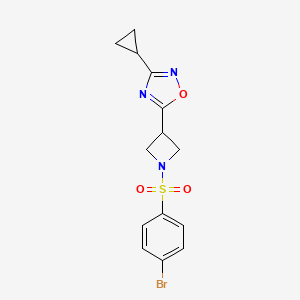
![2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine;hydrochloride](/img/structure/B2856243.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2856244.png)

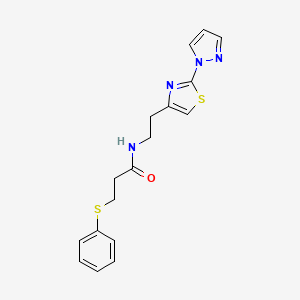
![N-((5-methylisoxazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2856247.png)
![N-cyclohexyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2856248.png)
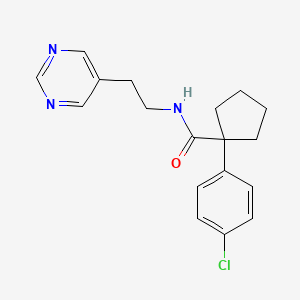
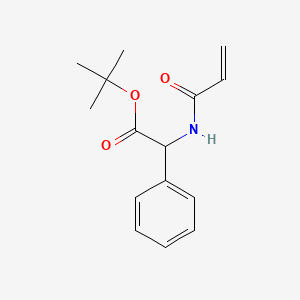

![Methyl 2-[(2,2-dimethoxyethyl)amino]acetate](/img/structure/B2856256.png)